8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
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Properties
IUPAC Name |
8-(cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c26-19(17-7-3-1-4-8-17)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-29-18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVFQJPBZOPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione , belonging to the class of 1,3,8-triazaspiro[4.5]decane derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a spirocyclic core with three nitrogen atoms in the triazine ring and a cyclohexanecarbonyl group that enhances its lipophilicity. This structural configuration is believed to contribute to its unique biological properties.
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit prolyl hydroxylase (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can potentially upregulate erythropoietin (EPO) production, making it a candidate for treating anemia associated with chronic kidney disease and other conditions.
Key Findings:
- PHD Inhibition : The compound has been shown to act as a pan-inhibitor of the PHD family, leading to increased HIF levels and subsequent EPO production in vivo .
- Cardioprotective Effects : Studies suggest that these compounds may exert cardioprotective effects by preventing mitochondrial permeability transition pore (mPTP) opening through mechanisms independent of oligomycin A-related side effects .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Erythropoietin Regulation :
In a study evaluating the effects of various triazaspiro compounds on EPO levels in animal models, it was found that treatment with this compound resulted in significant increases in serum EPO levels compared to controls. This suggests its potential utility in treating anemia . -
Mitochondrial Protection :
Another study focused on the cardioprotective properties of this compound demonstrated that it effectively inhibited mPTP opening during ischemic conditions in heart cells. The results indicated a marked reduction in cell death compared to untreated cells exposed to similar stress conditions .
Preparation Methods
One-Pot Sequential Functionalization
A sequential alkylation-acylation approach in DMF improves efficiency. After alkylation with 2-phenoxyethyl bromide, the reaction mixture is directly treated with cyclohexanecarbonyl chloride without intermediate purification.
Advantages :
Solid-Phase Synthesis
Immobilization of the spirocyclic core on Wang resin enables iterative coupling. However, this method is less scalable (yield: 55%).
Analytical Characterization
Table 1: Spectroscopic Data
Challenges and Optimization
- Regioselectivity : Competitive alkylation at the 1-position is mitigated by using bulky bases (e.g., DBU).
- Acylation Efficiency : Excess acyl chloride and prolonged reaction times (24 hours) improve conversion.
Industrial Scalability
The diethyl oxalate/urea route is cost-effective for large-scale production. Key considerations:
- Solvent Recovery : Methanol is distilled and reused.
- Purity : Recrystallization from ethanol/water (9:1) achieves >99% purity.
Q & A
Q. Methodology :
- Substituent Variation : Systematically modify the cyclohexanecarbonyl (e.g., replace with fluorinated benzoyl groups) and phenoxyethyl moieties (e.g., introduce electron-withdrawing substituents) to assess effects on target binding .
- Biological Assays :
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .
Advanced: What computational methods elucidate conformational flexibility in this spirocyclic compound?
- Molecular Dynamics (MD) Simulations : Analyze spiro ring puckering and substituent orientation in aqueous solutions (AMBER or CHARMM force fields) .
- Density Functional Theory (DFT) : Calculate energy barriers for ring interconversion (e.g., B3LYP/6-31G* level) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (dione oxygen) and hydrophobic regions (cyclohexane ring) for target engagement .
Basic: What purification techniques are effective post-synthesis?
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to isolate intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
- HPLC : Achieve >99% purity using C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers investigate this compound’s metabolic stability?
- In vitro Assays :
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in rodents .
Advanced: What strategies improve selectivity for neurological vs. peripheral targets?
- Targeted Modifications : Introduce polar groups (e.g., hydroxyl) to reduce blood-brain barrier permeability, limiting CNS effects .
- Prodrug Design : Mask the dione moiety with ester prodrugs to enhance peripheral activation .
- Selectivity Screening : Profile against off-target receptors (e.g., serotonin transporters) using radioligand assays .
Basic: Which analytical techniques determine purity and stability?
- HPLC-UV/ELS : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C typical for spiro compounds) .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced: How to resolve contradictions in reported biological activity data?
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. SH-SY5Y) to identify model-specific biases .
- Orthogonal Assays : Confirm apoptosis induction via both Annexin V flow cytometry and caspase-3 activation .
Advanced: What synthetic routes enable prodrug or derivative development?
- Esterification : React the dione with acetyl chloride to improve membrane permeability .
- Click Chemistry : Attach triazole-linked targeting moieties (e.g., folate) via copper-catalyzed azide-alkyne cycloaddition .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
